![molecular formula C16H15N3O B4200359 N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B4200359.png)
N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide
Vue d'ensemble
Description
N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide, also known as mebendazole, is a benzimidazole derivative that has been used as an anthelmintic drug for decades. It is widely used to treat parasitic infections caused by intestinal worms, such as roundworms, whipworms, and hookworms. However, recent scientific research has shown that mebendazole has potential applications beyond its anthelmintic properties.
Mécanisme D'action
Mebendazole's mechanism of action is based on its ability to bind to and inhibit tubulin, a protein that is essential for microtubule polymerization. Microtubules are important for cell division, and N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide's inhibition of microtubule polymerization leads to cell cycle arrest and cell death. This mechanism of action is responsible for both its anthelmintic and anticancer properties.
Biochemical and Physiological Effects
Mebendazole has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of microtubule polymerization, it has been found to induce autophagy, a process by which cells recycle damaged or unwanted components. Mebendazole has also been found to modulate the immune system, increasing the production of cytokines and chemokines that are involved in immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
Mebendazole's well-established synthesis method and low cost make it an attractive compound for lab experiments. Its ability to inhibit microtubule polymerization and induce autophagy make it a useful tool for studying these processes in cells. However, its poor solubility in water and low bioavailability limit its effectiveness in vivo, which should be taken into consideration when designing experiments.
Orientations Futures
Could include developing more effective formulations that improve its bioavailability and investigating its potential use in combination with other drugs. Additionally, further research is needed to fully understand its mechanisms of action and its effects on the immune system. Overall, N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide has the potential to be a valuable tool in the fight against cancer and viral infections.
Applications De Recherche Scientifique
Recent scientific research has shown that N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide has potential applications beyond its anthelmintic properties. Mebendazole has been found to exhibit anticancer properties by inhibiting microtubule polymerization, which is essential for cell division. It has been shown to be effective against a variety of cancer cell lines, including glioblastoma, melanoma, and breast cancer. Mebendazole has also been found to have antiviral properties against a variety of viruses, including Zika virus, chikungunya virus, and hepatitis C virus.
Propriétés
IUPAC Name |
N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-10-3-8-14-15(9-10)19-16(18-14)12-4-6-13(7-5-12)17-11(2)20/h3-9H,1-2H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQPGOVYVSIUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



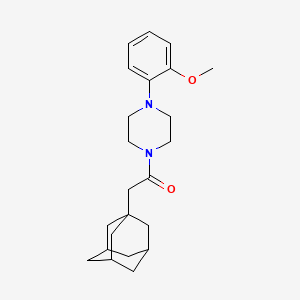
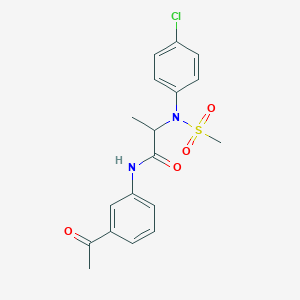
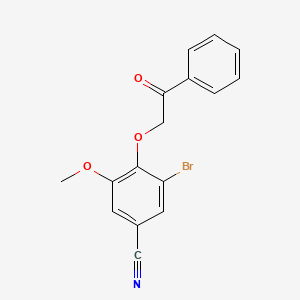
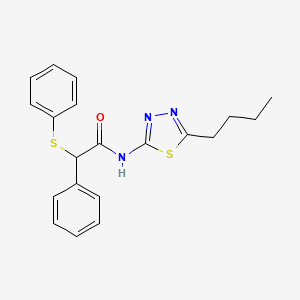

![3-bromo-5-methoxy-4-[(3-methylbenzyl)oxy]benzonitrile](/img/structure/B4200306.png)
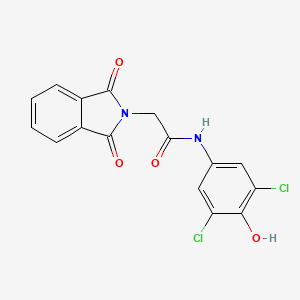
![N-(tert-butyl)-2-(4-{[(4-fluorobenzyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4200321.png)
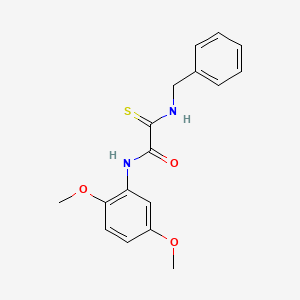
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide](/img/structure/B4200337.png)
![2-{[4-(2-furoyl)-1-piperazinyl]methyl}-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B4200342.png)
![N-{5-[(3-anilino-3-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B4200345.png)

![1-({[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4200371.png)